N-[(pyrazin-2-yl)methyl]quinazolin-4-amine
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Overview
Description
N-[(pyrazin-2-yl)methyl]quinazolin-4-amine is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyrazin-2-yl)methyl]quinazolin-4-amine typically involves the condensation of pyrazine-2-carbaldehyde with 4-aminoquinazoline. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(pyrazin-2-yl)methyl]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce the corresponding amines .
Scientific Research Applications
N-[(pyrazin-2-yl)methyl]quinazolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(pyrazin-2-yl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interact with proteins involved in the DNA damage response .
Comparison with Similar Compounds
Similar Compounds
2-[3-[1-[(quinazolin-4-yl)amino]ethyl]pyrazin-2-yl]thiazole-5-carbonitrile:
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity and is studied for its potential therapeutic applications.
Uniqueness
N-[(pyrazin-2-yl)methyl]quinazolin-4-amine is unique due to its specific combination of the pyrazinyl and quinazolinyl moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C13H11N5 |
---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
N-(pyrazin-2-ylmethyl)quinazolin-4-amine |
InChI |
InChI=1S/C13H11N5/c1-2-4-12-11(3-1)13(18-9-17-12)16-8-10-7-14-5-6-15-10/h1-7,9H,8H2,(H,16,17,18) |
InChI Key |
GGEYYNDIMBJDEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCC3=NC=CN=C3 |
Origin of Product |
United States |
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